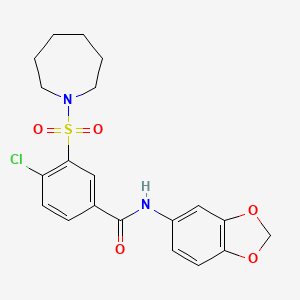

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

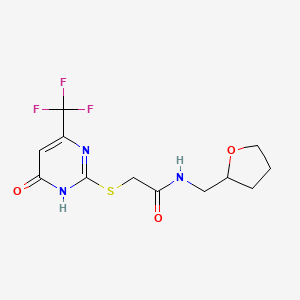

The compound 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-chlorobenzamide is a synthetic molecule that may be of interest in the field of medicinal chemistry due to its structural features. The molecule contains several functional groups and structural motifs that are commonly found in pharmacologically active compounds, such as a benzodioxole moiety, a sulfonyl group, and a chlorobenzamide unit. These features suggest potential biological activity, which could be explored in various pharmacological contexts.

Synthesis Analysis

The synthesis of related azepine derivatives has been reported in the literature. For instance, a facile method to access the 1,5-dihydro-benzo[b]azepin-2-one ring system involves a silver nitrate-induced rearrangement of N-benzyl quinolinium bromide, followed by reduction to yield the tetrahydro derivative . Although the exact synthesis of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-chlorobenzamide is not detailed, similar synthetic strategies could potentially be applied to construct the azepan-1-ylsulfonyl moiety of the compound.

Molecular Structure Analysis

The molecular structure of the compound is likely to exhibit a complex three-dimensional conformation due to the presence of multiple ring systems and substituents. The azepan ring provides a seven-membered cyclic structure that can adopt various conformations, while the benzodioxole and chlorobenzamide groups add aromaticity and potential for hydrogen bonding and halogen interactions. These structural elements can significantly influence the molecule's binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

While specific chemical reactions of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-chlorobenzamide are not provided, related compounds have been synthesized to test their pharmacological properties . The reactivity of such compounds typically involves the functional groups present; for example, the sulfonyl group could be involved in sulfonylation reactions, and the chlorobenzamide moiety might participate in nucleophilic substitution reactions. These reactions can be exploited to further modify the compound and enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic rings suggests it would have a certain degree of lipophilicity, which is important for membrane permeability. The polar sulfonyl group could improve solubility in aqueous environments, which is beneficial for bioavailability. The compound's melting point, solubility, and stability would be key parameters to assess in the context of drug development.

Scientific Research Applications

Synthesis and Chemical Properties

Research in synthetic chemistry has explored the creation of azepane derivatives and their potential in various applications. For instance, Dorogov et al. (2006) demonstrated a method for the sulfochlorination of 2‐оxo‐2,3,4,5‐tetrahydro‐1H‐benzo[b]azepine leading to regioselective formation of 7‐chlorosulfonyl derivatives. This process enables the combinatorial production of substituted 2‐oxo‐7‐sulfamoyl‐2,3,4,5‐tetrahydro‐1H‐benzo[b]azepines, highlighting the compound's promising therapeutic potential (Dorogov et al., 2006).

Biological Activities

The pharmacological exploration of azepane derivatives has been significant, particularly in the context of kinase inhibition. Novel azepane derivatives have been evaluated for their inhibitory activities against protein kinases, such as PKB-alpha, showcasing the utility of these compounds in the development of new therapeutics (Breitenlechner et al., 2004).

Applications in Material Science

The chemical versatility of azepane derivatives extends beyond pharmaceuticals into material science. For example, Mohamed et al. (2020) described the synthesis of thiazole azodyes containing sulfonamide moieties for enhancing UV protection and antimicrobial properties of cotton fabrics (Mohamed et al., 2020). This research demonstrates the compound's potential in the development of functional textiles.

properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O5S/c21-16-7-5-14(11-19(16)29(25,26)23-9-3-1-2-4-10-23)20(24)22-15-6-8-17-18(12-15)28-13-27-17/h5-8,11-12H,1-4,9-10,13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAXKBWDLDTBSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-chlorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2517551.png)

![1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2517558.png)

![1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B2517560.png)

![Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2517561.png)

![3,4-Dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid 1,1-dioxide](/img/structure/B2517567.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2517569.png)